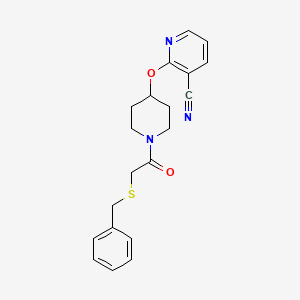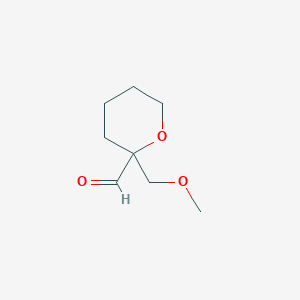![molecular formula C21H20N4O3 B2551482 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 1903437-50-2](/img/structure/B2551482.png)
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
React the intermediate oxazepine compound with a pyrazole derivative.
Typically involves a nucleophilic substitution reaction in the presence of a base like sodium hydride.
Final Amidation Reaction:
Couple the resulting intermediate with a benzoyl chloride to form the final benzamide structure.
This step generally requires an amine-catalyst such as triethylamine under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve batch processing, with careful monitoring of reaction conditions to ensure yield and purity. Common techniques include:
High-temperature reactions with continuous stirring.
Use of catalytic agents to increase reaction efficiency.
Purification steps like crystallization or chromatography to achieve high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide involves multiple steps:
Formation of the Benzo[f][1,4]oxazepine Core:
Start with a suitable aromatic compound containing the necessary functional groups.
Use cyclization reactions to form the oxazepine ring under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the oxazepine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of specific functional groups can yield simplified analogs or derivatives with altered biological activity.
Substitution: The aromatic rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups, enhancing or modifying the compound's properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogen gas atmosphere.
Substitution: Electrophilic aromatic substitution (EAS) using reagents like halogens or nitrating agents.
Major Products: The reactions can yield a variety of products, often modifying the biological or chemical properties of the compound. For example, oxidized derivatives may show different pharmacokinetics compared to the parent compound.
Scientific Research Applications
Chemistry:
Used as a building block for designing new synthetic pathways in organic chemistry.
Acts as a precursor in the synthesis of complex molecular architectures.
Biology:
Investigated for its potential role in inhibiting specific enzymes or biological pathways.
Medicine:
Explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Studied for its anti-inflammatory and analgesic properties.
Industry:
Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways:
The compound may bind to specific protein targets, inhibiting their function.
Often interacts with receptors or enzymes crucial for disease pathways.
Alters signaling pathways within cells, leading to therapeutic effects.
Comparison with Similar Compounds
Other oxazepine derivatives.
Benzamide compounds with different substituents.
Pyrazole-based drugs with varying side chains.
This exploration gives you an in-depth look into "N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide". How intriguing this field is, right?
Properties
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-20-15-28-19-8-2-1-5-17(19)14-24(20)12-10-22-21(27)16-6-3-7-18(13-16)25-11-4-9-23-25/h1-9,11,13H,10,12,14-15H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOYJYOXFMUROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2551403.png)



![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2551409.png)

![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2551412.png)
![METHYL 4-(3-CHLOROPHENYL)-2-OXO-6-[(THIOPHENE-2-SULFONYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B2551415.png)
![methyl 10-(2,6-dimethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2551417.png)
![2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/new.no-structure.jpg)
![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2551419.png)

![3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2551421.png)
